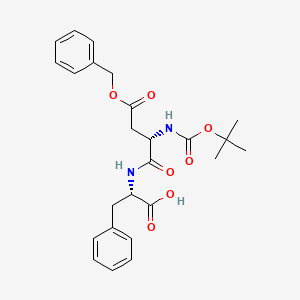

Boc-天冬氨酸(苄酯)-苯丙氨酸-OH

描述

It is a white crystalline solid with a molecular formula of C24H27N3O7 and a molecular weight of 469.49 g/mol . This compound is often utilized in biochemistry and synthetic organic chemistry, particularly in the synthesis of peptides, proteins, and drugs.

科学研究应用

Boc-asp(obzl)-phe-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used for the synthesis of complex peptides and proteins. In biology, it serves as a substrate for enzyme-catalyzed reactions. In medicine, it is involved in the synthesis of peptide drugs with anti-inflammatory, anti-tumor, and immune-regulating activities . Industrial applications include its use in continuous flow mechanochemistry for the efficient production of peptides .

作用机制

Target of Action

Boc-Asp(OBzl)-Phe-OH is a derivative of aspartic acid, commonly used in Boc Solid Phase Peptide Synthesis (SPPS) . Aspartic acid residues are often important in peptide binding and solubility . The primary targets of this compound are therefore the proteins or peptides that it is being used to synthesize.

Mode of Action

The compound interacts with its targets through the process of peptide synthesis. It is incorporated into the growing peptide chain during the synthesis process . The benzyl ester on the aspartic acid side chain is removed when the peptide is cleaved from the resin with strong acids such as HF, TFMSA, or TMSOTf .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis. It is used as a building block in the construction of larger peptide chains . The specific pathways affected would depend on the peptide being synthesized.

Action Environment

The action of Boc-Asp(OBzl)-Phe-OH is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of peptide bond formation and the overall yield of the synthesis . The compound should be stored below +30°C .

生化分析

Biochemical Properties

Boc-asp(obzl)-phe-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It acts as a substrate for enzyme-catalyzed reactions and is involved in the formation of peptide bonds. The compound interacts with various enzymes, including proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The nature of these interactions is primarily based on the recognition of the Boc-asp(obzl)-phe-OH structure by the active sites of these enzymes .

Cellular Effects

Boc-asp(obzl)-phe-OH influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of specific signaling pathways by modulating the activity of enzymes involved in these pathways. Additionally, Boc-asp(obzl)-phe-OH can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, affecting the overall function of the cell .

Molecular Mechanism

The molecular mechanism of Boc-asp(obzl)-phe-OH involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their activity. For example, Boc-asp(obzl)-phe-OH can inhibit the activity of proteases by binding to their active sites, preventing the cleavage of peptide bonds. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-asp(obzl)-phe-OH can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Boc-asp(obzl)-phe-OH is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to Boc-asp(obzl)-phe-OH can result in changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of Boc-asp(obzl)-phe-OH vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and gene expression without causing significant adverse effects. At higher doses, Boc-asp(obzl)-phe-OH can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

Boc-asp(obzl)-phe-OH is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways. For example, Boc-asp(obzl)-phe-OH can inhibit the activity of specific enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Transport and Distribution

The transport and distribution of Boc-asp(obzl)-phe-OH within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. Boc-asp(obzl)-phe-OH can be transported across cell membranes by active transport mechanisms, ensuring its distribution to target sites within the cell .

准备方法

The synthesis of Boc-asp(obzl)-phe-OH involves several steps. Initially, aspartic acid is esterified with benzoyl chloride to form tert-butoxycarbonyl-aspartic acid benzyl ester (Boc-asp-OMe). This intermediate is then reacted with sodium hexoxide to obtain N-hexanoate. Finally, a benzoylation reaction produces Boc-asp(obzl)-phe-OH . Industrial production methods often employ continuous flow mechanochemistry, which allows for solvent-free or highly solvent-minimized reaction systems .

化学反应分析

Boc-asp(obzl)-phe-OH undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia.

Coupling Reactions: Boc-asp(obzl)-phe-OH can be coupled with other amino acids or peptides using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC)

相似化合物的比较

Boc-asp(obzl)-phe-OH is unique due to its specific protecting groups, which provide stability and selectivity in peptide synthesis. Similar compounds include:

Boc-asp(obzl)-OH: N-tert-butoxycarbonyl-L-aspartic acid 4-benzyl ester, used for similar purposes but lacks the phenylalanine moiety.

Boc-asp(otbu)-OH: N-tert-butoxycarbonyl-L-aspartic acid tert-butyl ester, which has a tert-butyl ester group instead of a benzyl ester.

Boc-glu(obzl)-OH: N-tert-butoxycarbonyl-L-glutamic acid 4-benzyl ester, which has a similar structure but with glutamic acid instead of aspartic acid.

These compounds share similar applications in peptide synthesis but differ in their protecting groups and specific amino acid components, which can influence their reactivity and stability.

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O7/c1-25(2,3)34-24(32)27-19(15-21(28)33-16-18-12-8-5-9-13-18)22(29)26-20(23(30)31)14-17-10-6-4-7-11-17/h4-13,19-20H,14-16H2,1-3H3,(H,26,29)(H,27,32)(H,30,31)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJAWCWMJPACSL-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

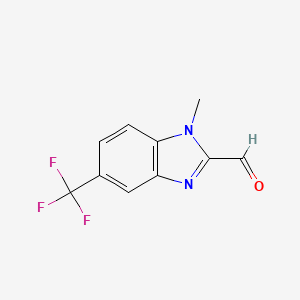

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1525542.png)

![2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B1525544.png)

![[4-(3-Nitrophenoxy)phenyl]methanol](/img/structure/B1525547.png)